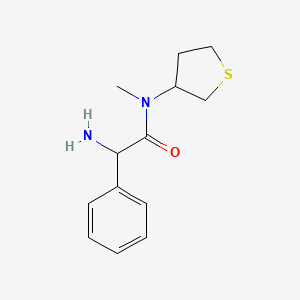
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide is a chemical compound with the molecular formula C13H18N2OS It is known for its unique structure, which includes an amino group, a phenyl group, and a thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide include:
- 2-amino-N-methyl-2-phenylacetamide
- N-methyl-2-phenylacetamide
- 2-amino-N-phenylacetamide
Uniqueness
What sets this compound apart from similar compounds is the presence of the thiolan ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H18N2OS/c1-15(11-7-8-17-9-11)13(16)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3 |
InChI Key |
CXSIIEMTTWJLEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


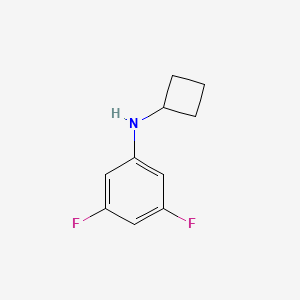
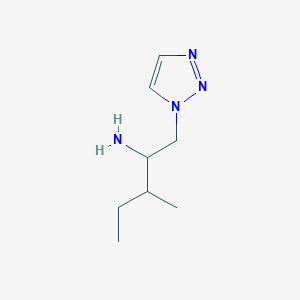

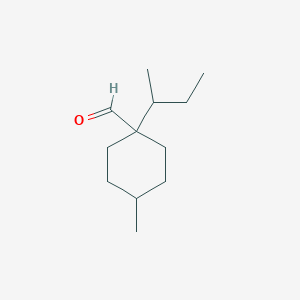
![4-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B13263605.png)
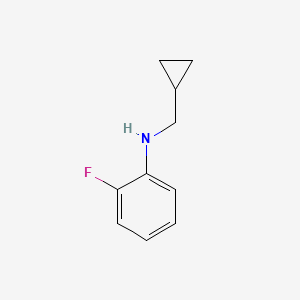

![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
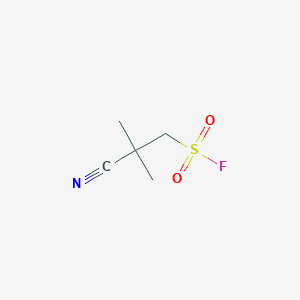
![1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13263639.png)
![[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amine](/img/structure/B13263645.png)
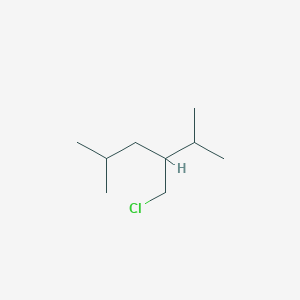
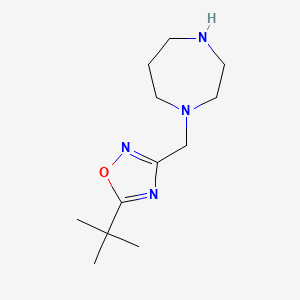
amine](/img/structure/B13263670.png)
